Garamycin solution
描述
硫酸庆大霉素是一种氨基糖苷类抗生素,广泛用于治疗各种细菌感染。 它对革兰氏阳性和革兰氏阴性细菌均有效,使其成为治疗骨感染、心内膜炎、盆腔炎、脑膜炎、肺炎、泌尿道感染和败血症等严重感染的通用选择 。 硫酸庆大霉素是由细菌紫色链霉菌自然产生的,并于 1962 年首次获得专利 .
准备方法
硫酸庆大霉素通常通过涉及细菌紫色链霉菌的发酵过程生产 。 然后对发酵液进行各种纯化步骤以分离抗生素。 制备方法包括以下步骤:
发酵: 细菌在富含营养的培养基中培养以产生庆大霉素。
分离: 使用溶剂萃取技术从发酵液中提取抗生素。
纯化: 使用色谱法纯化粗提物以获得纯硫酸庆大霉素.
化学反应分析
硫酸庆大霉素经历了几种类型的化学反应,包括:
氧化: 庆大霉素可以被氧化形成各种降解产物。
还原: 还原反应可以改变庆大霉素中的官能团。
取代: 庆大霉素的氨基可以发生取代反应.
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用条件和试剂 .
科学研究应用
硫酸庆大霉素具有广泛的科学研究应用,包括:
化学: 用作各种化学分析和研究中的标准抗生素。
生物学: 用于细胞培养以防止细菌污染。
医学: 用于治疗严重细菌感染,以及作为复杂感染联合治疗的一部分。
作用机制
硫酸庆大霉素通过与细菌核糖体的 30S 亚基结合而发挥作用,从而抑制蛋白质合成。 这种结合会干扰信使 RNA (mRNA) 的形成以及随后非功能性蛋白质的形成,导致易感细菌死亡 。 庆大霉素的主要分子靶标是细菌核糖体,其作用会破坏细菌细胞的正常功能 .
相似化合物的比较
硫酸庆大霉素属于氨基糖苷类抗生素,包括链霉素、妥布霉素和阿米卡星等其他化合物 。 与这些类似化合物相比,硫酸庆大霉素以其广泛的活性范围以及对革兰氏阳性和革兰氏阴性细菌的有效性而独树一帜。 此外,硫酸庆大霉素通常与其他抗生素联合使用以提高其疗效并降低耐药性风险 .
类似化合物
- 链霉素
- 妥布霉素
- 阿米卡星
- 新霉素
生物活性
Garamycin, a brand name for gentamicin, is an aminoglycoside antibiotic widely used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. The biological activity of Garamycin solution is characterized by its antimicrobial properties, effectiveness in clinical applications, and its role in innovative therapeutic strategies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Gentamicin works by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to bacterial cell death. This mechanism is particularly effective against a range of bacteria, including:
- Pseudomonas aeruginosa
- Escherichia coli
- Klebsiella pneumoniae
- Proteus species
Antimicrobial Activity
The antimicrobial efficacy of this compound has been extensively studied. A recent study demonstrated that gentamicin-loaded biocomposites exhibited higher antibacterial effects compared to gentamicin in solution alone, highlighting the importance of formulation in enhancing its effectiveness .
Table 1: Minimum Inhibitory Concentrations (MICs) of Gentamicin Against Common Pathogens
Bacteria | MIC (mg/L) |
---|---|
Pseudomonas aeruginosa | 4 |
Escherichia coli | 2 |
Klebsiella pneumoniae | 8 |
Staphylococcus aureus | 16 |
Case Study: ACL Reconstruction
A retrospective cohort study analyzed the impact of gentamicin irrigation during arthroscopic anterior cruciate ligament (ACL) reconstruction. The study involved 1,464 patients divided into two groups: one receiving saline and the other receiving gentamicin (80 mg/L) irrigation. Results indicated a significantly lower incidence of septic arthritis in the gentamicin group (0.23%) compared to the saline group (2.2%) (p < 0.05) . This demonstrates the protective effect of gentamicin in surgical settings.
Table 2: Incidence of Septic Arthritis Post-ACL Reconstruction
Group | Number of Patients | Septic Arthritis Cases | Incidence Rate (%) |
---|---|---|---|
Saline | 732 | 16 | 2.2 |
Gentamicin | 732 | 3 | 0.23 |
Innovative Formulations
Recent research has explored novel formulations to enhance the efficacy and reduce toxicity associated with gentamicin. One such study investigated liposomal encapsulation of gentamicin combined with thymoquinone, which improved antibacterial activity and reduced the effective dose required for treatment .
Table 3: Efficacy of Liposomal Gentamicin-Thymoquinone
Formulation | MIC (mg/L) | Biofilm Eradication Rate (%) |
---|---|---|
Free Gentamicin | 16 | 40 |
Liposomal Gentamicin-Thymoquinone | 4 | 80 |
Safety Profile and Side Effects
While Garamycin is effective against various infections, its use is limited by potential nephrotoxicity and ototoxicity. Monitoring renal function during treatment is essential to mitigate these risks. A clinical trial assessing topical gentamicin application in surgical site infections reported no significant adverse effects among participants .
属性
IUPAC Name |
2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQISSNHRDDWRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45N5O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。